molecular formula C12H15NO B14654540 6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline CAS No. 41549-16-0

6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline

Cat. No.: B14654540
CAS No.: 41549-16-0
M. Wt: 189.25 g/mol
InChI Key: ZWMBMYIBHJCWTR-UHFFFAOYSA-N
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Description

6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is a heterocyclic aromatic compound that belongs to the quinoline family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline typically involves the cyclization of N-alkynylaniline derivatives. One common method is the thermal cyclization of N-alkynylaniline in the presence of a copper catalyst. This reaction proceeds under reflux conditions in toluene, yielding the desired dihydroquinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve column chromatography to separate the desired product from by-products .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-2,4-dione derivatives, while substitution reactions can produce various functionalized quinoline derivatives .

Scientific Research Applications

6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For example, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, making them potential anticancer agents .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-2,2-dimethyl-1,2-dihydroquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .

Properties

CAS No.

41549-16-0

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

6-methoxy-2,2-dimethyl-1H-quinoline

InChI

InChI=1S/C12H15NO/c1-12(2)7-6-9-8-10(14-3)4-5-11(9)13-12/h4-8,13H,1-3H3

InChI Key

ZWMBMYIBHJCWTR-UHFFFAOYSA-N

Canonical SMILES

CC1(C=CC2=C(N1)C=CC(=C2)OC)C

Origin of Product

United States

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